![molecular formula C29H27N3O3 B13747269 N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a nitrophenyl group and a diphenylpropylamino moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of an amide bond through the reaction with 3,3-diphenylpropylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic rings.
Hydrolysis: Formation of 2-methylbenzoic acid and 3,3-diphenylpropylamine.
Aplicaciones Científicas De Investigación
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For instance, the nitrophenyl group may participate in redox reactions, while the diphenylpropylamino moiety can interact with hydrophobic pockets in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,3-diphenylpropylamino)cinnoline-3-carbonitrile: Shares the diphenylpropylamino group but differs in the core structure.
N-[3-(dimethylamino)propyl]-2-(4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonylamino-5-isopropyl-1,3-thiazole-4-carboxamide: Contains a similar amine group but has a different overall structure and functional groups.
Uniqueness
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C29H27N3O3 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H27N3O3/c1-21-10-8-9-15-25(21)29(33)31-27-17-16-24(32(34)35)20-28(27)30-19-18-26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-17,20,26,30H,18-19H2,1H3,(H,31,33) |
Clave InChI |
ZHCSLVLFYBOELZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)


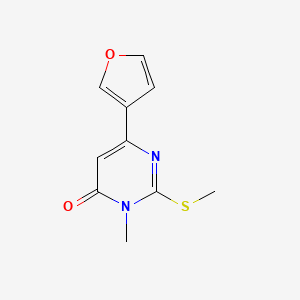
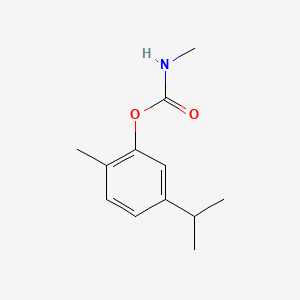
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
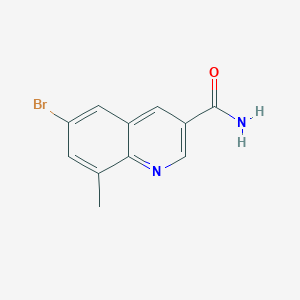
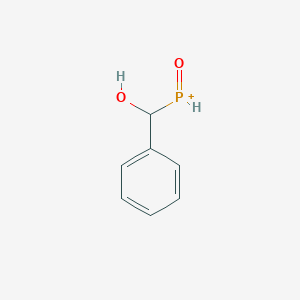
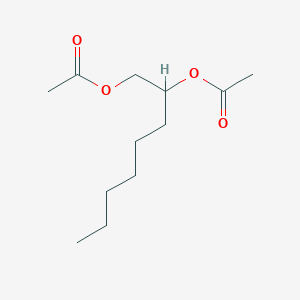


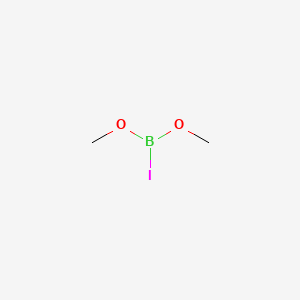
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

